1-Bromo-2-propoxycyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-propoxycyclooctane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure, and they exhibit unique chemical properties due to this cyclic arrangement . The compound this compound features a bromine atom and a propoxy group attached to a cyclooctane ring, making it a versatile molecule in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-propoxycyclooctane can be achieved through several methods. One common approach involves the bromination of 2-propoxycyclooctane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically takes place in an inert solvent such as carbon tetrachloride or chloroform, with the addition of a catalyst to facilitate the bromination process . Industrial production methods may involve large-scale bromination reactors and continuous flow processes to ensure efficient and consistent production of the compound.
Analyse Chemischer Reaktionen
1-Bromo-2-propoxycyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 2-propoxycyclooctanol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclooctene derivatives.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and solvents like ethanol or acetone. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-propoxycyclooctane has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with unique properties, such as polymers and resins.
Biological Studies: Researchers use it to study the effects of brominated compounds on biological systems, including their potential as antimicrobial agents.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-propoxycyclooctane involves its interaction with molecular targets through its bromine and propoxy groups. The bromine atom can participate in electrophilic substitution reactions, while the propoxy group can undergo nucleophilic attacks. These interactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-propoxycyclooctane can be compared with other similar compounds, such as:
1-Bromo-2-methoxycyclooctane: Similar in structure but with a methoxy group instead of a propoxy group.
1-Bromo-2-ethoxycyclooctane: Features an ethoxy group, leading to different reactivity and properties.
2-Bromo-1-cyclopropylethanone: A smaller ring structure with different chemical behavior.
The uniqueness of this compound lies in its specific combination of a bromine atom and a propoxy group attached to a cyclooctane ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C11H21BrO |
---|---|
Molekulargewicht |
249.19 g/mol |
IUPAC-Name |
1-bromo-2-propoxycyclooctane |
InChI |
InChI=1S/C11H21BrO/c1-2-9-13-11-8-6-4-3-5-7-10(11)12/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
FUHWFAADWVVPSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1CCCCCCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.